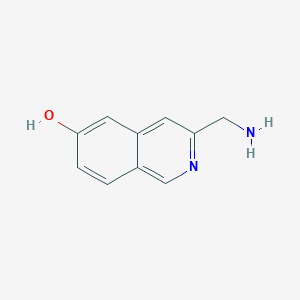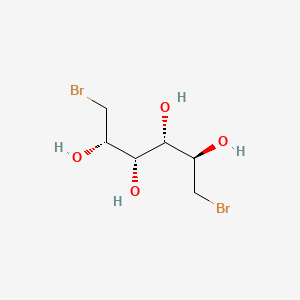
D-Glucitol, 1,6-dibromo-1,6-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,6-dibromo-1,6-dideoxy- typically involves the bromination of D-glucitol. One common method is the reaction of D-glucitol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds as follows:
Bromination Reaction: D-Glucitol is treated with HBr in the presence of H₂SO₄, leading to the substitution of hydroxyl groups with bromine atoms.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure D-Glucitol, 1,6-dibromo-1,6-dideoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol, 1,6-dibromo-1,6-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as iodide or thiol groups.
Reduction Reactions: The compound can be reduced to form D-glucitol or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Substitution: 1,6-diiodo-1,6-dideoxy-D-glucitol.
Reduction: D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, D-Glucitol, 1,6-dibromo-1,6-dideoxy- serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of saccharide derivatives and other bioactive compounds.
Biology
In biological research, this compound is used to study the effects of brominated sugars on cellular processes. It can act as a probe to investigate carbohydrate metabolism and transport mechanisms.
Medicine
D-Glucitol, 1,6-dibromo-1,6-dideoxy- has potential applications in medicinal chemistry, particularly in the design of new drugs. Its brominated structure can be exploited to develop compounds with enhanced biological activity or improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of flame retardants, plasticizers, and other functional materials.
Wirkmechanismus
The mechanism by which D-Glucitol, 1,6-dibromo-1,6-dideoxy- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diiodo-1,6-dideoxy-D-glucitol: Similar structure with iodine atoms instead of bromine.
1,6-Dichloro-1,6-dideoxy-D-glucitol: Chlorine atoms replace the bromine atoms.
1,6-Difluoro-1,6-dideoxy-D-glucitol: Fluorine atoms replace the bromine atoms.
Uniqueness
D-Glucitol, 1,6-dibromo-1,6-dideoxy- is unique due to the specific properties imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct reactivity and interaction profiles. This makes the compound particularly useful in applications where specific halogen interactions are desired.
Eigenschaften
CAS-Nummer |
32452-75-8 |
|---|---|
Molekularformel |
C6H12Br2O4 |
Molekulargewicht |
307.96 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
VFKZTMPDYBFSTM-JGWLITMVSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](CBr)O)O)O)O)Br |
Kanonische SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
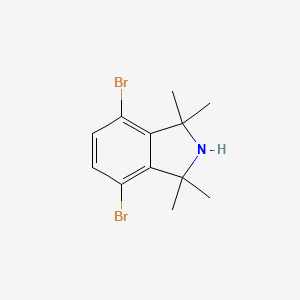
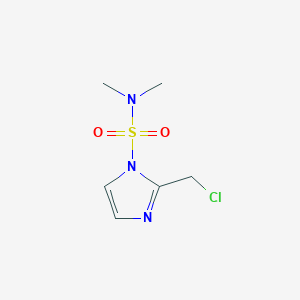
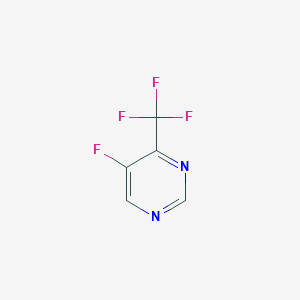

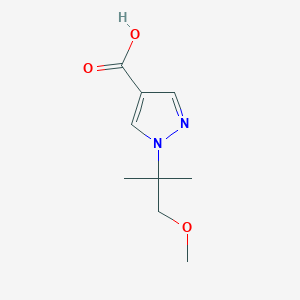
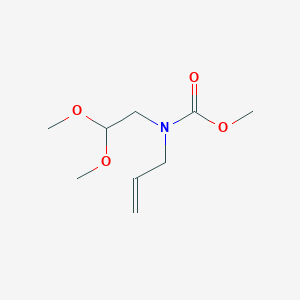
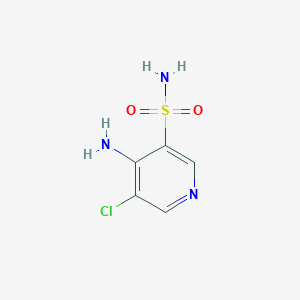
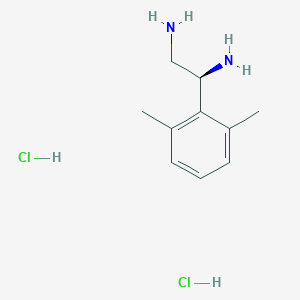
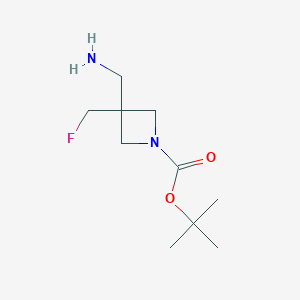
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
